molecular formula C6H5ClF3NO3S2 B8625159 4-Isothiazolesulfonyl chloride, 3-methyl-5-(2,2,2-trifluoroethoxy)- CAS No. 111923-86-5

4-Isothiazolesulfonyl chloride, 3-methyl-5-(2,2,2-trifluoroethoxy)-

Cat. No. B8625159
M. Wt: 295.7 g/mol
InChI Key: NWKBSSZWGZTOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04790869

Procedure details

5 ml of acetic acid, 6 ml of 85% phosphoric acid, and 3 ml of concentrated hydrochloric acid was added to 2.1 g of 4-amino-3-methyl-5-(2,2,2-trifluoroethoxy)isothiazole prepared in the above step (2). 2 ml of aqueous solution containing 0.77 g of sodium nitrite was added dropwise to the above mixture at -20° to -10° C. The resulted solution was stirred at -5° C. for 30 minutes and was gradually added dropwise at -10° to -5° C. into 30 ml of an acetic acid solution, which had been saturated with sulfur dioxide and had contained 0.3 g of cuprous chloride. After the completion of dropping, the resulted solution was stirred and reacted at 0° to 5° C. for an hour. After the completion of the reaction, the reaction mixture was poured into ice-cold water, and was extracted with dichloromethane, and the extracted layer was sufficiently washed with water and dried. The solvent was subjected to distillation under reduced pressure to give 1.2 g of oily 3-methyl-5-(2,2,2-trifluoroethoxy)-4-isothiazolesulfonyl chloride.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
4-amino-3-methyl-5-(2,2,2-trifluoroethoxy)isothiazole
Quantity
2.1 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[ClH:6].N[C:8]1[C:9]([CH3:19])=[N:10][S:11][C:12]=1[O:13][CH2:14][C:15]([F:18])([F:17])[F:16].N([O-])=O.[Na+].[S:24](=[O:26])=[O:25]>C(O)(=O)C>[CH3:19][C:9]1[C:8]([S:24]([Cl:6])(=[O:26])=[O:25])=[C:12]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[S:11][N:10]=1 |f:3.4|

Inputs

Step One
Name
aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0.77 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
cuprous chloride
Quantity
0.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
4-amino-3-methyl-5-(2,2,2-trifluoroethoxy)isothiazole
Quantity
2.1 g
Type
reactant
Smiles
NC=1C(=NSC1OCC(F)(F)F)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulted solution was stirred at -5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the above step (2)
ADDITION
Type
ADDITION
Details
was added dropwise to the above mixture at -20° to -10° C
STIRRING
Type
STIRRING
Details
the resulted solution was stirred
CUSTOM
Type
CUSTOM
Details
reacted at 0° to 5° C. for an hour
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
WASH
Type
WASH
Details
the extracted layer was sufficiently washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NSC(=C1S(=O)(=O)Cl)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.